molecular formula C8H18N2O3 B565274 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide CAS No. 1216996-50-7

1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide

Katalognummer: B565274
CAS-Nummer: 1216996-50-7
Molekulargewicht: 190.243
InChI-Schlüssel: BWQGZJDDHVVTMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide is a useful research compound. Its molecular formula is C8H18N2O3 and its molecular weight is 190.243. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2-(1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c11-6-8-13-7-5-10(12)3-1-9-2-4-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQGZJDDHVVTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1)(CCOCCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Quantification of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-Oxide

Executive Summary & Chemical Identity

The molecule 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide is a specific oxidation product of the pharmaceutical intermediate commonly known as HEEP (Hydroxyethyl Ethoxy Piperazine). HEEP is a critical Key Starting Material (KSM) in the synthesis of the atypical antipsychotic Quetiapine .[1]

The N1-oxide variant represents a significant process impurity or degradation product . Its formation occurs via the oxidation of the tertiary amine (N1) within the piperazine ring. Accurate characterization of this species is essential for establishing impurity profiles in compliance with ICH Q3A/B guidelines.

Molecular Metrics
MetricValueNotes
Parent Compound 1-[2-(2-Hydroxyethoxy)ethyl]piperazineCAS: 13349-82-1
Target Molecule 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide The N-oxide form
Molecular Formula C₈H₁₈N₂O₃ Addition of one Oxygen atom (+O)
Molecular Weight 190.24 g/mol Average Mass
Monoisotopic Mass 190.1317 Da Calculated for MS ([M+H]⁺ = 191.1390)
Structure Description Piperazine ring with an N1-oxide and a hydroxyethoxyethyl side chain.[2][3][4][5][6][7][8][9]The N1 position is the tertiary amine.

Structural Analysis & Regioselectivity

To understand the "N1-oxide" designation, one must analyze the regiochemistry of the parent piperazine.

  • N1 Position (Tertiary Amine): Substituted with the 2-(2-hydroxyethoxy)ethyl chain.[1][2][6][8][10][11] Tertiary amines are highly susceptible to oxidation by peroxides (e.g., H₂O₂ or mCPBA) to form stable N-oxides.

  • N4 Position (Secondary Amine): Unsubstituted in the HEEP intermediate. Oxidation of secondary amines is more complex, often leading to hydroxylamines (

    
    ) or nitrones rather than stable N-oxides.
    

Therefore, HEEP N1-oxide is the thermodynamically favored product of direct oxidation.

Visualization: Structural Formation Pathway

G cluster_N4 N4 (Secondary Amine) Pathway - LESS FAVORED Parent HEEP (Parent) C8H18N2O2 MW: 174.24 Transition Transition State (Electrophilic Attack on N1) Parent->Transition + [O] Oxidant Oxidant (H2O2 / mCPBA) Oxidant->Transition Product HEEP N1-Oxide C8H18N2O3 MW: 190.24 Transition->Product Stabilization N4_Prod Hydroxylamine / Nitrone Transition->N4_Prod Minor/Unstable

Figure 1: Reaction pathway showing the selective oxidation of the tertiary N1 amine over the secondary N4 amine.

Synthesis & Preparation Protocol

Researchers often require a reference standard of the N-oxide to validate HPLC/MS methods. The following protocol utilizes meta-Chloroperoxybenzoic acid (mCPBA) for selective N-oxidation.

Reagents
  • Substrate: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) (CAS: 13349-82-1).[1][2][3][6][7][12]

  • Oxidant: mCPBA (77% max).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Quench: Sodium sulfite (

    
    ) solution.
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq (e.g., 1.74 g) of HEEP in dry DCM (20 mL). Cool to 0°C in an ice bath.

  • Oxidation: Add 1.05 eq of mCPBA portion-wise over 15 minutes. Note: Controlling stoichiometry is crucial to prevent over-oxidation or N4-oxidation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Mobile Phase: MeOH/DCM 1:9). The N-oxide will be significantly more polar (lower

    
    ) than the parent.
    
  • Workup:

    • Quench excess peroxide with 10%

      
      .
      
    • The N-oxide is highly water-soluble. Do not perform a standard aqueous wash, as the product will partition into the water.

    • Alternative: Evaporate solvent and purify via preparative HPLC or alumina column chromatography (neutral alumina), eluting with a gradient of MeOH in DCM.

  • Isolation: Lyophilize the aqueous fractions or rotary evaporate the organic fractions to obtain the viscous oil/solid N-oxide.

Analytical Profiling (LC-MS/MS)

The most definitive method for identifying HEEP N1-oxide is Liquid Chromatography coupled with Tandem Mass Spectrometry.

Mass Spectrometry Logic
  • Mass Shift: The N-oxide shows a distinct +16 Da shift relative to the parent.

  • Polarity: In Reverse Phase (C18) chromatography, the N-oxide is more polar than the tertiary amine parent and will elute earlier (shorter Retention Time).

  • Fragmentation: N-oxides often undergo a characteristic loss of oxygen (

    
    ) or Cope elimination if favorable geometry exists.
    
Diagnostic Transitions (ESI+)
SpeciesPrecursor Ion (m/z)Key Fragment 1Key Fragment 2Mechanism
HEEP (Parent) 175.14

131.1 (Loss of ethoxy)113.1Piperazine ring cleavage
HEEP N1-Oxide 191.14

175.14 (Loss of O)173.12 (Loss of H₂O)Deoxygenation is the primary signature.
Visualization: MS Fragmentation Workflow

MS M_Ion Precursor Ion [M+H]+ m/z 191.14 Collision Collision Cell (CID) M_Ion->Collision Frag1 Fragment 1: [M+H - O]+ m/z 175.14 (Diagnostic Deoxygenation) Collision->Frag1 -16 Da (Oxygen) Frag2 Fragment 2: [M+H - H2O]+ m/z 173.12 (Dehydration) Collision->Frag2 -18 Da (Water) Frag3 Fragment 3: Side Chain Cleavage m/z ~131 Collision->Frag3 Chain Loss

Figure 2: Mass Spectrometry fragmentation logic for confirming the N-oxide structure.

Biological & Pharmaceutical Context

The relevance of HEEP N1-oxide extends beyond simple chemical curiosity. It serves as a marker in two critical areas:

  • Quetiapine Synthesis Impurity: During the synthesis of Quetiapine, if the HEEP intermediate is exposed to oxidative conditions (air/peroxides in solvents) prior to coupling, the N-oxide impurity may form. This impurity can carry through to the final API (Active Pharmaceutical Ingredient) if not purged.

  • Metabolic Modeling: While Quetiapine itself forms an N-oxide metabolite (Quetiapine N-oxide), the HEEP N1-oxide represents a "fragment" metabolite useful for understanding the catabolism of the side chain.

References

  • National Institute of Standards and Technology (NIST). (2023). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine - Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • PubChem. (2023). 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Compound Summary. National Library of Medicine. [Link]

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355. (Foundational text on N-oxide stability and metabolism).
  • Chowdhury, S. K., et al. (2010). Identification of N-oxide metabolites of piperazine-containing drugs using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Methodological & Application

Protocol for isolating Quetiapine oxidative impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of Quetiapine Fumarate (an atypical antipsychotic), oxidative instability is a critical quality attribute.[1] Under ICH Q1A(R2) and Q3A/B guidelines, impurities exceeding 0.10% must be identified and characterized.[1] Quetiapine contains two primary sites susceptible to oxidation: the piperazine nitrogen (yielding Quetiapine N-Oxide) and the thiazepine sulfur (yielding Quetiapine S-Oxide).[1]

Isolating these impurities is challenging due to their similar polarity and the potential for thermal instability (N-oxide reversion) during ionization or drying.[1] This Application Note provides a robust, self-validating protocol for the targeted generation, chromatographic isolation, and structural elucidation of these specific oxidative degradants.

Chemical Basis of Oxidation

Understanding the substrate is the first step in successful isolation.[1]

  • Quetiapine N-Oxide: Formed by the oxidation of the tertiary nitrogen in the piperazine ring (specifically N4 relative to the thiazepine core).[1] It is the primary oxidative degradant under ambient storage or mild peroxide stress.

  • Quetiapine S-Oxide: Formed by the oxidation of the thioether sulfur in the dibenzothiazepine ring. This typically requires stronger oxidative conditions or specific catalysis (e.g., tungstate-catalyzed peroxide oxidation).[1]

Figure 1: Oxidative Pathways of Quetiapine

QuetiapineOxidation Quetiapine Quetiapine Base (C21H25N3O2S) H2O2 Oxidative Stress (H2O2 / m-CPBA) Quetiapine->H2O2 NOxide Quetiapine N-Oxide (Piperazine N-O) H2O2->NOxide Kinetic Product (Mild Conditions) SOxide Quetiapine S-Oxide (Thiazepine S=O) H2O2->SOxide Thermodynamic/Catalyzed (Stronger Conditions) SDioxide Quetiapine S,S-Dioxide (Sulfone - Rare) SOxide->SDioxide Over-oxidation

Caption: Divergent oxidative pathways.[1] N-oxidation is kinetically favored under mild stress; S-oxidation often requires catalysis or forcing conditions.[1]

Protocol Phase 1: Targeted Generation (The "Feedstock")

To isolate impurities, we must first generate them in sufficient quantity (mg to g scale).[1] Relying on natural degradation is inefficient. We employ Forced Degradation to create an impurity-enriched feedstock.

Method A: General Oxidative Stress (Yields N-Oxide & S-Oxide Mix)

Best for: Generating a comprehensive mixture for method development.[1]

  • Preparation: Dissolve 500 mg Quetiapine Fumarate in 20 mL of Methanol/Acetonitrile (1:1).

  • Stress Induction: Add 2.0 mL of 30% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Stir at Room Temperature (25°C) for 4–24 hours.

    • Checkpoint: Monitor by HPLC every 4 hours. Stop when the parent peak area decreases to ~70-80%. Do not over-oxidize , or you will degrade the impurities into secondary breakdown products (e.g., sulfones).[1]

  • Quenching: Add Sodium Metabisulfite (

    
    ) solution (10% w/v) dropwise until peroxide test strips show negative. This prevents further reaction during workup.
    
Method B: Selective S-Oxide Synthesis (Catalytic)

Best for: Specifically targeting the Sulfoxide if N-Oxide dominates Method A.[1]

  • Catalyst: Dissolve Quetiapine (1 eq) in Methanol. Add Sodium Tungstate Dihydrate (

    
    , 0.1 eq).[1]
    
  • Oxidation: Add

    
     (1.2 eq) dropwise.[1]
    
  • Mechanism: Tungstate forms a peroxotungstate complex that specifically transfers oxygen to the sulfur atom, favoring S-oxide over N-oxide.

Protocol Phase 2: Chromatographic Isolation (Prep-HPLC)

Expert Insight: Quetiapine and its oxides are basic. Standard low-pH (TFA/Formic Acid) methods often result in peak tailing and limited loading capacity.[1] We utilize a High-pH Strategy (Ammonium Bicarbonate, pH 9.0).[1] At this pH, Quetiapine is in its free base form (neutral), increasing hydrophobicity and loading capacity on C18, while improving peak shape.[1]

System Parameters
ParameterSpecificationRationale
Column Prep C18 (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 19 x 150 mmHigh pH stability (pH 1-12) is mandatory.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.[1]0)Volatile buffer; keeps basic analytes neutral.[1]
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 15–25 mL/minAdjusted for column diameter.
Detection UV @ 254 nm (primary) and 290 nm254 nm detects the aromatic systems.[1]
Fraction Trigger Time-based or Mass-based (MS)MS Trigger (m/z 400) is preferred for specificity.
Gradient Program (Linear)
  • Equilibration: 10% B for 2 mins.

  • Separation: 10% B to 60% B over 20 mins.

    • Note: Oxidative impurities are more polar than Quetiapine. They will elute before the parent drug in Reverse Phase.

    • Elution Order: N-Oxide

      
       S-Oxide 
      
      
      
      Quetiapine (Parent).[1]
  • Wash: 95% B for 5 mins.

Figure 2: Isolation & Purification Workflow

IsolationWorkflow cluster_fractions Fraction Collection Start Crude Oxidized Mixture (Quenched) Filter 0.45 µm Filtration Start->Filter PrepLC Prep HPLC (pH 9.0) C18 Column Filter->PrepLC F1 Frac 1: N-Oxide (Early Eluter) PrepLC->F1 m/z 400 F2 Frac 2: S-Oxide (Mid Eluter) PrepLC->F2 m/z 400 F3 Frac 3: Parent (Late Eluter) PrepLC->F3 Workup Lyophilization (Freeze Dry) Avoid Heat! F1->Workup F2->Workup Analysis Structural ID (NMR / MS) Workup->Analysis

Caption: Workflow from crude mixture to isolated solid. Lyophilization is critical to prevent thermal degradation of N-oxides.

Protocol Phase 3: Structural Elucidation

Both impurities have the same nominal mass (MW + 16 Da).[1] Mass Spectrometry alone is insufficient. NMR is required for definitive assignment.

A. Mass Spectrometry (LC-MS)
  • Parent: m/z 384 (M+H).[1]

  • Impurities: m/z 400 (M+H).

  • Differentiation:

    • N-Oxide: Often shows a characteristic fragment loss of -16 Da (Oxygen) or -17 Da (OH) in MS/MS due to the labile N-O bond.[1]

    • S-Oxide: typically shows loss of -32 Da (Sulfur) or complex fragmentation of the thiazepine ring.

B. Nuclear Magnetic Resonance (NMR)

Dissolve isolated solids in


 or 

.
FeatureQuetiapine (Parent)Quetiapine N-OxideQuetiapine S-Oxide
Piperazine Protons

~2.4 - 2.6 ppm
Downfield Shift: Protons adjacent to the oxidized Nitrogen shift to

~3.0 - 3.5 ppm.[1]
Unchanged (

~2.4 - 2.6 ppm).[1]
Aromatic Protons

~6.9 - 7.5 ppm
Unchanged.Significant Shift: Protons adjacent to the Sulfur (positions 1,[1] 9) shift downfield due to the electron-withdrawing S=O group.
13C NMR Piperazine carbons: ~46, 53 ppmPiperazine carbons shift to ~60-70 ppm.[1]Aromatic carbons adjacent to S shift.

Critical Validation Step: Perform a COSY (Correlation Spectroscopy) experiment.[1]

  • If the shift is on the aliphatic chain (piperazine), it is the N-Oxide .[1]

  • If the shift is on the aromatic ring system, it is the S-Oxide .[1]

Troubleshooting & Critical Parameters

  • N-Oxide Thermal Instability: N-oxides can undergo Cope elimination or thermal reversion to the amine in the MS source or during rotary evaporation.

    • Solution: Use Lyophilization (freeze-drying) instead of heat evaporation to remove solvents.[1] Keep MS source temperature < 350°C.[2]

  • Solubility: The free base forms (at pH 9) are less soluble in water than the fumarate salt.[1] Ensure the loading solution has at least 20-30% organic solvent (Methanol) to prevent precipitation in the injector.[1]

  • Buffer Choice: Do not use non-volatile buffers (Phosphate) for Prep-LC if you intend to isolate the solid.[1] Removal of phosphate salts requires difficult desalting steps. Ammonium Bicarbonate sublimes during lyophilization, leaving pure product.[1]

References

  • Mittapelli, V., et al. (2010). "Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine."[1] Rasayan Journal of Chemistry, 3(4), 677-680.[1]

    • Source: (Verified via snippet 1.1)[1]

  • Waters Corporation. "Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate.

    • Source:[1]

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)."

    • Source:[1]

  • Shen, J., et al. (2012). "Quetiapine N-oxide–fumaric acid (2/1)."[1][3] Acta Crystallographica Section E, E68, o1753.[1]

    • Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of N-Oxides in Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of N-oxide compounds. N-oxides, common metabolites of tertiary amine-containing drugs, present unique physicochemical properties that can complicate their isolation from complex biological matrices. Their high polarity and potential for chemical instability demand carefully optimized extraction protocols. This document provides a structured, in-depth approach to troubleshooting low recovery, grounded in chemical principles and validated methodologies.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing very low recovery of my N-oxide metabolite using a standard Liquid-Liquid Extraction (LLE) protocol. What are the most likely causes?

Low recovery in LLE is a frequent issue, often stemming from the distinct properties of the N-oxide functional group. The N+-O- bond is highly polar, rendering N-oxides significantly more water-soluble than their parent tertiary amines.[1] This can lead to poor partitioning into the organic extraction solvent.

Common Causes for Low LLE Recovery:

  • Inappropriate Solvent Polarity: Using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) is often insufficient to efficiently extract highly polar N-oxides from an aqueous matrix.

  • Incorrect pH of the Aqueous Phase: The pH of the sample matrix is a critical factor. Under acidic conditions, the N-oxide group can be protonated, further increasing its polarity and aqueous solubility, which hinders its extraction into an organic solvent.[2]

  • Insufficient Mixing or Emulsion Formation: Inadequate mixing can lead to incomplete partitioning, while overly vigorous agitation can cause emulsions, trapping the analyte at the interface and preventing clean phase separation.[3][4]

  • Single vs. Repeated Extractions: A single extraction is often not sufficient to achieve high recovery. Multiple extractions with fresh solvent are generally required to maximize the yield.[5]

  • Analyte Instability: N-oxides can be susceptible to degradation, including reduction back to the parent amine, especially in the presence of certain matrix components or under harsh temperature and pH conditions.[6][7]

Q2: How does pH adjustment strategy differ for N-oxides compared to their parent amines in LLE?

This is a critical point of optimization. While parent tertiary amines are typically extracted from a basified aqueous layer into an organic solvent, this strategy is often counterproductive for N-oxides.

  • For Parent Tertiary Amines: The goal is to neutralize the amine by raising the pH above its pKa, making it less water-soluble and more amenable to extraction into an organic solvent.

  • For N-Oxides: The N-oxide group is already neutral but highly polar. Acidic conditions can protonate it, increasing its aqueous solubility.[2] Therefore, maintaining a neutral or slightly basic pH for the sample is often preferable to suppress any potential ionization and enhance partitioning into a more polar organic solvent.[2] However, extreme pH values should be avoided to prevent potential degradation.

The optimal pH must be determined empirically for each specific N-oxide, as the overall molecular structure influences its pKa and partitioning behavior.

Q3: My N-oxide recovery is low even with Solid-Phase Extraction (SPE). What factors should I investigate?

Low recovery in SPE is a common problem that can often be resolved by systematically evaluating each step of the process.[8][9] The key is to understand where the analyte is being lost.[10]

Troubleshooting Steps for Low SPE Recovery:

  • Analyze All Fractions: The first and most crucial step is to analyze the load, wash, and elution fractions to determine where the N-oxide is being lost.[10] This will pinpoint the problematic step in your protocol.

  • Analyte in the Load Fraction (Flow-through):

    • Cause: Insufficient retention on the sorbent. This is common for polar N-oxides on non-polar sorbents like C18.[2] The sample solvent might also be too strong, preventing the analyte from binding.[10]

    • Solution:

      • Switch Sorbent: Consider a more polar reversed-phase sorbent (e.g., C8) or a mixed-mode cation exchange sorbent if the N-oxide can be protonated. Strong cation exchange (SCX) SPE can be effective for extracting protonated N-oxides.[11]

      • Modify Sample: Dilute the sample with a weaker solvent (e.g., water) to promote retention.[12] Adjust the sample pH to a neutral or slightly basic level to ensure the N-oxide is in its least polar, non-ionized state for better retention on reversed-phase sorbents.[2]

  • Analyte in the Wash Fraction:

    • Cause: The wash solvent is too strong, prematurely eluting the analyte.[8][10]

    • Solution: Decrease the percentage of organic solvent in the wash step. Ensure the pH of the wash solvent is optimized to maintain the desired interaction between the analyte and the sorbent.[10]

  • Analyte Not Found in Any Fraction (Irreversible Binding):

    • Cause: The elution solvent is too weak to desorb the analyte from the sorbent.[8][10] This can also indicate strong secondary interactions with the sorbent material.

    • Solution:

      • Increase Elution Solvent Strength: Increase the percentage of organic solvent or switch to a stronger solvent.[8]

      • Adjust Elution Solvent pH: For ion-exchange sorbents, the pH of the elution solvent must be adjusted to neutralize the analyte or the sorbent to disrupt the ionic interaction. For reversed-phase, acidifying or basifying the elution solvent can sometimes improve recovery by changing the analyte's ionization state.[8]

      • Add a Modifier: Small amounts of acid, base, or a different solvent can be added to the eluent to disrupt secondary interactions.[8]

In-Depth Troubleshooting Guides

Guide 1: Addressing N-Oxide Instability and Degradation

A significant challenge in N-oxide analysis is their potential for chemical and metabolic instability, which can lead to artificially low recovery.[6]

Q: I suspect my N-oxide is degrading during sample preparation. What are the common degradation pathways and how can I prevent them?

A: The primary degradation pathway is the reduction of the N-oxide back to its corresponding tertiary amine.[7][13] This can be catalyzed by matrix components, temperature, or pH.

Key Factors and Mitigation Strategies:

FactorMechanism of DegradationMitigation Strategy
Temperature High temperatures can promote the reduction of the N-oxide.[7]Keep samples on ice or at a controlled low temperature (e.g., 4°C) throughout the entire preparation process. Avoid excessive heat during solvent evaporation; use a gentle stream of nitrogen at <40°C.[13]
pH Both strongly acidic and strongly basic conditions can lead to degradation. Optimal stability is often found in a slightly acidic to neutral pH range (e.g., pH 3-6).[13]Maintain the sample and extraction solvents within a validated pH stability range for your specific analyte.
Matrix Components Components in biological matrices, particularly hemolyzed plasma, can facilitate the reduction of N-oxides.[13] Certain metal ions can also catalyze degradation.[14][15]Use a robust sample clean-up method like SPE to remove interfering matrix components.[16] Consider using acetonitrile instead of methanol for protein precipitation, as it has been shown to minimize N-oxide conversion.[13]
Light Exposure Some N-oxides may be susceptible to photodegradation.Protect samples from light by using amber vials or by covering containers with foil.[17]
Experimental Protocol: Assessing N-Oxide Stability in Matrix

Objective: To determine the stability of the N-oxide in the biological matrix under different conditions.

Procedure:

  • Spike Matrix: Spike the N-oxide standard into blank matrix (e.g., plasma) at a known concentration.

  • Incubate: Aliquot the spiked matrix into separate tubes and incubate under different conditions:

    • Temperature: 4°C, room temperature, 37°C.

    • Time: 0, 2, 4, 8, and 24 hours.

    • pH: Test at pH 3, 5, 7, and 9.

  • Extract and Analyze: At each time point, extract the N-oxide and its potential parent amine from the matrix using your established method.

  • Quantify: Analyze the extracts using a validated analytical method (e.g., LC-MS/MS).[11]

  • Evaluate: Compare the concentration of the N-oxide at each condition to the initial (time 0) concentration to determine the extent of degradation. Monitor for a corresponding increase in the parent amine concentration.

Guide 2: Overcoming Matrix Effects

Matrix effects can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification and the appearance of low recovery.[6][16][18][19]

Q: How can I determine if matrix effects are impacting my N-oxide quantification and what are the best strategies to minimize them?

A: A post-extraction spike analysis is the most common method to quantitatively assess matrix effects.[16][18]

Procedure for Post-Extraction Spike Analysis:

  • Extract a blank matrix sample using your protocol.

  • Spike the N-oxide standard into the final, clean extract at the desired concentration. This is your "post-spiked sample."

  • Prepare a "neat solution" by spiking the N-oxide standard at the same concentration into the final elution solvent.

  • Analyze both samples and calculate the Matrix Factor (MF).

Matrix Factor (MF) % = (Peak Area in Post-Spiked Sample / Peak Area in Neat Solution) x 100 [16]

  • An MF of 100% indicates no matrix effect.

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: This is the most effective approach.[19] If you are using protein precipitation, consider switching to LLE or SPE for a cleaner extract.[16] If already using SPE, optimize the wash steps to better remove interfering components like phospholipids.[18]

  • Chromatographic Separation: Modify your LC method to chromatographically separate the N-oxide from the co-eluting matrix components. This may involve changing the column chemistry or the mobile phase gradient.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[13]

Workflow for Troubleshooting Low Recovery

Below is a logical workflow to diagnose and solve low recovery issues for N-oxides.

TroubleshootingWorkflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node issue_node issue_node start Start: Low N-Oxide Recovery check_stability Assess Analyte Stability (Temp, pH, Time) start->check_stability is_stable Is Analyte Stable? check_stability->is_stable degradation_issue Issue: Degradation is_stable->degradation_issue No check_fractions Analyze All SPE/LLE Fractions (Load, Wash, Elution) is_stable->check_fractions Yes optimize_conditions Optimize Conditions: - Lower Temperature - Adjust pH - Minimize Time degradation_issue->optimize_conditions optimize_conditions->check_fractions analyte_location Where is the Analyte? check_fractions->analyte_location in_load In Load/Aqueous Phase analyte_location->in_load Load in_wash In Wash Phase analyte_location->in_wash Wash not_eluted Not Eluting analyte_location->not_eluted Not Eluted recovery_ok Recovery OK in Elution analyte_location->recovery_ok Elution optimize_retention Optimize Retention: - Change Sorbent/Solvent - Adjust Sample pH in_load->optimize_retention end Recovery Optimized optimize_retention->end optimize_wash Optimize Wash: - Weaker Wash Solvent - Adjust Wash pH in_wash->optimize_wash optimize_wash->end optimize_elution Optimize Elution: - Stronger Elution Solvent - Adjust Elution pH not_eluted->optimize_elution optimize_elution->end check_matrix Assess Matrix Effects (Post-Extraction Spike) recovery_ok->check_matrix matrix_effect Matrix Effects Present? check_matrix->matrix_effect suppression Issue: Ion Suppression matrix_effect->suppression Yes matrix_effect->end No improve_cleanup Improve Cleanup: - Optimize SPE/LLE - Change LC Method - Use SIL-IS suppression->improve_cleanup improve_cleanup->end

Caption: A step-by-step decision tree for troubleshooting low N-oxide recovery.

References
  • BenchChem. (n.d.). preventing degradation of Lignocaine N-oxide during sample prep.
  • BenchChem. (n.d.). Technical Support Center: Matrix Effects in Piribedil N-Oxide Mass Spectrometry.
  • ResearchGate. (2025). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization | Request PDF.
  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • BenchChem. (n.d.). Troubleshooting Low Recovery of Azaperone N-Oxide During Sample Extraction: A Technical Support Guide.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Matrix Effects in Sceleratine N-oxide Analysis.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Integerrimine N-oxide.
  • BenchChem. (n.d.). Validated Analytical Methods for the Quantification of Sceleratine N-oxide: A Comparative Guide.
  • ResearchGate. (n.d.). Effect of sample pH on the extraction efficiency. Extraction conditions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Amitriptyline N-oxide Extraction from Tissue Homogenates.
  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip.
  • Zhang, W., Sun, J., & Wang, F. (2021). Fluorescent assay for quantitative analysis of trimethylamine N-oxide. Analytical Methods, 13(12). [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • Kim-Shapiro, D. B., Gladwin, M. T., Patel, R. P., & Hogg, N. (2011). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 51(5), 971-983. [Link]

  • BenchChem. (n.d.). How to increase extraction efficiency of Integerrimine N-oxide from complex matrices.
  • BenchChem. (n.d.). Improving the stability of Integerrimine N-oxide in analytical solvents.
  • Prakash, C., Chow, D., & Kosh, J. W. (2009). Selective reduction of N-oxides to amines: application to drug metabolism. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 349-354. [Link]

  • ResearchGate. (n.d.). Selective reduction of N-oxides to amines: Application to drug metabolism.
  • Wuest, M., & Wuest, F. (2016). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 59(22), 10147-10164. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • Wang, G. J., Hsieh, Y. S., & Chen, H. W. (2014). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(8), 527-533. [Link]

  • Sabbasani, J. R., & Lee, D. (2016). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 81(19), 9345-9352. [Link]

  • MDPI. (2024). Quantification of Trimethylamine-N-Oxide and Trimethylamine in Fish Oils for Human Consumption.
  • MDPI. (n.d.). Rapid, Abiotic Nitrous Oxide Production from Fe(II)-Driven Nitrate Reduction Governed by pH Under Acidic Conditions.
  • Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?
  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect.
  • ResearchGate. (2026). Understanding Separation Mechanisms and Recovery of Nitrous Oxide (N 2 O) from Nitric Acid Plant Tail Gases Using Computational Molecular Modeling.
  • Journal of Chemical Information and Modeling. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • DAS Environmental Expert. (n.d.). Reducing Nitrogen Oxide (NOx) Emissions.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • ResearchGate. (2018). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams.
  • ResearchGate. (2025). Adsorption/Reduction of NO 2 on Graphite Oxide/Iron Composites | Request PDF.
  • ResearchGate. (2017). How can i purify N-oxides on column chromatography?
  • MDPI. (n.d.). Effects of Increasing pH on Nitrous Oxide and Dinitrogen Emissions from Denitrification in Sterilized and Unsterilized Forest Soils.
  • MDPI. (n.d.). Adsorption Behavior Mechanism of Rare Earths by Iron Oxide–Clay Mineral Composites.
  • PubMed. (2023). Significant production of nitric oxide by aerobic nitrite reduction at acidic pH.
  • ACS Omega. (2019). Solvent Effect on the Solvothermal Synthesis of Mesoporous NiO Catalysts for Activation of Peroxymonosulfate to Degrade Organic Dyes.
  • IWA Publishing. (2022). Review on some metal oxide nanoparticles as effective adsorbent in wastewater treatment.
  • MDPI. (2022). Preparation of the Nanostructured Ni-Mg-O Oxide System by a Sol–Gel Technique at Varied pH.
  • PubMed. (2024). Effect of Solvent Composition on Non-DLVO Forces and Oriented Attachment of Zinc Oxide Nanoparticles.
  • National Center for Biotechnology Information. (2023). Exploring the Influence of Chemical Conditions on Nanoparticle Graphene Oxide Adsorption onto Clay Minerals.
  • MDPI. (n.d.). Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency.
  • MDPI. (n.d.). Recent Advances in the Adsorption of Different Pollutants from Wastewater Using Carbon-Based and Metal-Oxide Nanoparticles.
  • Accounts of Chemical Research. (n.d.). Nonaqueous Sol–Gel Routes to Metal Oxide Nanoparticles.
  • National Center for Biotechnology Information. (2025). Unraveling the origin of air-stability in single-crystalline layered oxide positive electrode materials.
  • ResearchGate. (2025). Stability of Commercial Metal Oxide Nanoparticles in Water | Request PDF.
  • Nanoscale. (n.d.). Synthesis of metal oxide nanoparticles via a robust “solvent-deficient” method.

Sources

Validation & Comparative

Comparative Guide to Purity Determination of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide, a crucial compound often identified as a metabolite or impurity in the synthesis of piperazine-based active pharmaceutical ingredients (APIs) like Hydroxyzine and Cetirizine.[1][] The purity of this N-oxide is paramount for ensuring the safety and efficacy of the final drug product. This document delves into the unique analytical challenges posed by tertiary amine N-oxides, including their polarity, thermal lability, and lack of strong UV chromophores. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC) with various detectors, Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetric methods. Detailed, field-tested protocols are provided, supported by experimental data and logical workflows to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction: The Analytical Challenge of a Key N-Oxide

1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide is the N-oxidized derivative of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP). HEEP itself is a known impurity of the first-generation antihistamine Hydroxyzine and a building block in various chemical syntheses.[][3] The N-oxide variant can arise as a metabolite during in-vivo processes or as an impurity during the synthesis and degradation of the parent API.[4]

The purity assessment of this N-oxide is critical, yet analytically challenging for several reasons:

  • High Polarity: The zwitterionic nature of the N-O bond results in a high dipole moment and increased water solubility, making it difficult to retain on traditional reversed-phase (RP) HPLC columns.[5]

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing groups, complicating detection and quantification with standard HPLC-UV detectors at low levels.[6][7]

  • Thermal Lability: Amine oxides can be prone to decomposition at elevated temperatures, which often precludes the use of Gas Chromatography (GC) without derivatization.[8]

  • Potential for Impurities: The synthesis or degradation can lead to a profile of related impurities, including the parent tertiary amine (HEEP) and residual oxidants like hydrogen peroxide (H₂O₂), which can interfere with certain analytical methods.[9]

This guide will compare the most effective analytical techniques to overcome these challenges and ensure robust and reliable purity determination.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method depends on the specific goal, whether it is for routine quality control, impurity profiling, or reference standard characterization. We compare three primary techniques: HPLC, qNMR, and Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its high resolving power.[10] However, for a non-chromophoric, polar compound like our target N-oxide, the choice of separation mode and detector is critical.

Separation Modes:
  • Reversed-Phase (RP) HPLC: Standard C18 columns often provide insufficient retention for this polar analyte, causing it to elute near the void volume.[11] This approach is generally not recommended without ion-pairing agents, which can complicate method development and are often incompatible with mass spectrometry or aerosol-based detectors.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It utilizes a polar stationary phase (like silica or amide-bonded phases) with a high organic content mobile phase. This provides robust retention for the N-oxide and allows for effective separation from its less polar parent amine, HEEP.

Detection Methods:
  • UV Detection: Due to the lack of a strong chromophore, direct UV detection suffers from low sensitivity.[6] It may be suitable for assaying the main component at high concentrations but is inadequate for trace impurity analysis.

  • Charged Aerosol Detection (CAD): CAD is a universal, mass-based detection method that is independent of the analyte's optical properties. It is highly sensitive for non-volatile and semi-volatile compounds, making it an ideal choice for quantifying the N-oxide and its non-chromophoric impurities.[12]

  • Mass Spectrometry (MS): LC-MS provides unparalleled sensitivity and selectivity. It not only quantifies the analyte but also provides mass information that can definitively identify the N-oxide and elucidate the structure of unknown impurities.[13]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for direct quantification of a substance without the need for an identical reference standard. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei.

  • Advantages: High precision and accuracy, requires no analyte-specific reference standard (uses a certified internal standard), and provides structural information.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise, and can be susceptible to interference from overlapping signals if the sample is complex. The presence of residual H₂O₂ from synthesis can also be detected and quantified by ¹H NMR.[8]

Titrimetric Methods

Acid-base titration in a non-aqueous solvent can be used for the quantitative analysis of amine N-oxides.[9] Another approach is a reductive titration, where a reducing agent like titanium(III) chloride is used to reduce the N-oxide, and the endpoint is determined potentiometrically.[14]

  • Advantages: Absolute method that provides high accuracy and precision for assaying the main component; low cost.

  • Disadvantages: Not suitable for impurity profiling as it is not a separative technique. It will quantify the total amount of basic substances or reducible species, which could include the parent amine or other impurities, leading to inaccurate results if not accounted for.

Method Performance Summary

The table below summarizes the performance of the discussed analytical methods for the purity determination of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide.

MethodAnalyte(s)ProsConsBest For
HILIC-CAD/MS Main component & ImpuritiesHigh sensitivity, universal detection, high throughput, separative. MS provides identification.Higher instrument cost, requires volatile mobile phases.Comprehensive impurity profiling and routine QC.
HPLC-UV Main componentSimple, widely available instrumentation.Low sensitivity for the N-oxide, not suitable for trace analysis.High-concentration assay of the main peak only.
qNMR Main componentPrimary method (no reference std. needed), high precision, provides structural info.Lower sensitivity, higher equipment cost, requires skilled operator.Reference standard characterization, purity assignment.
Titration Main component (total base/N-oxide)Absolute method, low cost, high accuracy for assay.Non-separative, potential interference from other basic/reducible impurities.Assay of bulk material where impurity profile is known.

Recommended Workflow & Experimental Protocols

For comprehensive purity analysis, a HILIC method coupled with CAD and/or MS detection is recommended. This approach provides the necessary retention, separation, and sensitive detection for both the main component and its potential impurities.

Analytical Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the purity analysis of the N-oxide.

G cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting start Define Analytical Goal q1 Impurity Profiling or Routine QC? start->q1 q2 Reference Standard Characterization? q1->q2 No hplc HILIC-CAD/MS Method q1->hplc Yes qnmr qNMR Method q2->qnmr Yes titration Titrimetric Method q2->titration No (Assay Only) data_analysis Data Analysis & Interpretation hplc->data_analysis Execute Protocol qnmr->data_analysis Execute Protocol titration->data_analysis Execute Protocol report Generate Purity Report data_analysis->report G prep 1. Sample & Standard Preparation (Diluent: 50:50 ACN/H₂O) hplc 2. HILIC-CAD Analysis (Amide Column, ACN/NH₄OAc Gradient) prep->hplc sst 3. System Suitability Check (RSD ≤ 2.0%, Resolution ≥ 2.0) hplc->sst quant 4. Quantification (External Standard Method) sst->quant Pass report 5. Report Generation (Purity %, Impurity Profile) quant->report

Caption: Step-by-step workflow for the recommended HILIC-CAD protocol.

Conclusion

The determination of purity for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide requires careful consideration of its unique physicochemical properties. While traditional methods like HPLC-UV and titration have their place for high-level assays, they lack the sensitivity and specificity required for comprehensive impurity profiling.

For researchers, scientists, and drug development professionals requiring robust, reliable, and sensitive purity data, a HILIC method coupled with a universal detector like CAD or a specific detector like MS is the superior choice . This approach effectively addresses the challenges of high polarity and lack of a chromophore, providing accurate quantification of the N-oxide and its related substances. For primary characterization and assignment of purity to a reference standard, qNMR stands as an invaluable, orthogonal technique. The adoption of these advanced methodologies is crucial for ensuring the quality and safety of pharmaceutical products containing piperazine-based APIs.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Pharmatutor. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

  • Bentham Science. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • National University of Science and Technology Oman. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available from: [Link]

  • ResearchGate. Structures of different antihistamine classes. Hydroxyzine and.... Available from: [Link]

  • Wiley Analytical Science. No chromophore - no problem?. Available from: [Link]

  • National Institutes of Health (NIH). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Available from: [Link]

  • Surya Life Sciences Ltd. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. Available from: [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

  • Empathia AI. Hydroxyzine and Cetirizine Interaction: Safety, Risks & Management. Available from: [Link]

  • YouTube. Analysis and control methods of NOx. Available from: [Link]

  • ACS Publications. Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Available from: [Link]

  • Environmental Protection Agency (EPA). METHOD 7—DETERMINATION OF NITROGEN OXIDE EMISSIONS FROM STATIONARY SOURCES. Available from: [Link]

  • ResearchGate. (A) Metabolism of hydroxyzine to racemic cetirizine (RS-cetirizine) and a metabolite with sedation but no antihistaminic effect. Available from: [Link]

  • Tron Chemicals. TDS 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE. Available from: [Link]

  • PubChem. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. Available from: [Link]

  • ResearchGate. Continuous flow synthesis of amine oxides by oxidation of tertiary amines. Available from: [Link]

  • Science of Synthesis. Product Class 3: Amine N-Oxides. Available from: [Link]

  • ResearchGate. Hydroxyzine metabolism to cetirizine. Available from: [Link]

  • Norman Database System. Substance Information at Glance. Available from: [Link]

Sources

[1]

Executive Summary & Regulatory Context

Quetiapine Related Compound H (Quetiapine N-Oxide) is a primary oxidative degradation product of Quetiapine Fumarate. In the United States Pharmacopeia (USP) monographs for Quetiapine Extended-Release Tablets, it serves as a critical system suitability marker.[1]

The separation of this polar oxide from the parent drug and other related compounds (such as the Lactam impurity, Related Compound G) is analytically challenging due to the structural similarity and the requirement for high-pH stability.

The Core Challenge
  • Target: Quetiapine Related Compound H (N-Oxide).[2][3][4][5]

  • USP Designation: USP Quetiapine Related Compound H RS.[5][6][7]

  • Chemical Name: 4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-[2-(2-hydroxyethoxy)ethyl]piperazine 1-oxide.[2][8]

  • Critical Specification (USP <621>): Resolution (

    
    ) NLT 1.5  between Quetiapine Related Compound H and Quetiapine (in ER Tablets Monograph).
    

Technical Deep Dive: The Chemistry of Separation

Quetiapine N-oxide is formed via the oxidation of the piperazine nitrogen. This modification increases the polarity of the molecule relative to the parent Quetiapine, causing it to elute earlier in Reversed-Phase Liquid Chromatography (RP-HPLC).

However, the "Desethoxy" impurity and "Lactam" (Related Compound G) often co-elute in generic C18 methods. The USP mandates a high-pH mobile phase (pH ~9.2) to suppress the ionization of the piperazine nitrogens, improving peak shape and retention.

Impurity Formation Pathway

The following diagram illustrates the oxidative degradation pathway leading to the N-Oxide and its relationship to other pharmacopeial impurities.

QuetiapineDegradationcluster_legendKeyQuetiapineQuetiapine(Parent API)NOxideRelated Compound H(N-Oxide)[Oxidation]Quetiapine->NOxideOxidation (H2O2/Air)LactamRelated Compound G(Lactam)[Metabolic/Degradation]Quetiapine->LactamOxidation/HydrolysisDesethoxyDesethoxy Quetiapine[Dealkylation]Quetiapine->DesethoxyDealkylationTargetCritical SST Marker

Figure 1: Oxidative degradation pathway of Quetiapine yielding Related Compound H (N-Oxide).[9]

Comparative Analysis: USP Reference vs. Modernized Method

The traditional USP method relies on a 3.5 µm or 5 µm porous column with a long gradient. Modernization using Core-Shell (Superficially Porous Particle) technology allows for significantly faster run times while maintaining or exceeding the USP resolution requirements (

Performance Data Summary
FeatureUSP Reference Method (Baseline)Modernized Core-Shell Method (Alternative)Impact
Column L7 (C8), 4.6 × 150 mm, 3.5 µmCore-Shell C8 , 4.6 × 100 mm, 2.7 µmHigher efficiency (

)
Mobile Phase ACN : Buffer (pH 9.2)ACN : Buffer (pH 9.2)Same selectivity
Flow Rate 1.5 mL/min1.2 - 1.5 mL/minScalable
Run Time ~45 - 60 mins< 15 mins 4x Throughput
Resolution (

)
(H vs. API)
~2.0 - 2.5> 3.0 Enhanced Reliability
Solvent Use High (~70 mL/run)Low (~15 mL/run)75% Cost Reduction
System Suitability Compliance

Both methods must meet the USP acceptance criteria. The modernized method provides a wider safety margin for the critical resolution parameter.

  • USP Requirement:

    
     (H / Quetiapine) 
    
    
    1.5.[10]
  • Modernized Result: Typically achieves

    
    , ensuring robustness even as the column ages.
    

Experimental Protocols

Method A: USP Reference Standard (The "Safe Harbor")

Use this method for strict adherence to the monograph without re-validation.

  • Column: USP L7 (e.g., Zorbax Rx-C8 or XBridge BEH C8), 3.5 µm, 4.6 mm × 150 mm.

  • Mobile Phase:

    • Buffer: 3.1 g/L Ammonium Acetate in water.[11] Add 2 mL of 25% Ammonium Hydroxide per liter.[11] pH NLT 9.2 .

    • Solution A: Mobile Phase Buffer / Acetonitrile (86:14).

    • Solution B: Acetonitrile.[1][10][11]

  • Gradient: Standard USP gradient (0% B to ~70% B).

  • Detection: UV @ 250 nm.

  • Temperature: 45°C.[10]

Method B: Modernized High-Throughput (Recommended)

Use this method for R&D, high-volume QC, or stability testing (requires verification per USP <621>).

  • Column: Agilent Poroshell 120 EC-C8 or Waters Cortecs C8, 2.7 µm, 4.6 mm × 100 mm.

  • Rationale: The 2.7 µm core-shell particle provides efficiency comparable to sub-2 µm UHPLC columns but at lower backpressures, compatible with standard HPLC systems.

  • Mobile Phase: Same as USP (pH 9.2 is critical for peak shape).

  • Gradient Optimization:

    • Hold 100% A for 2 min (Isocratic hold ensures retention of polar N-oxide).

    • Linear ramp to 60% B over 10 min.

    • Wash and re-equilibrate.

  • Flow Rate: 1.5 mL/min.[1][10]

Workflow Visualization: Method Selection

Use this logic flow to determine the appropriate analytical strategy for your laboratory.

MethodSelectionStartStart: Quetiapine Impurity AnalysisPurposeDefine PurposeStart->PurposeReleaseOfficial Batch ReleasePurpose->ReleaseRDR&D / High Volume StabilityPurpose->RDUSP_MethodUSE USP REFERENCE METHOD(L7 Column, 3.5µm)Risk: High Solvent CostRelease->USP_MethodStrict ComplianceMod_MethodUSE MODERNIZED METHOD(Core-Shell C8, 2.7µm)Benefit: 4x SpeedRD->Mod_MethodEfficiency NeededValidationVerify per USP <621>(L/dp ratio check)Mod_Method->ValidationRequiredValidation->USP_MethodIf <621> FailsValidation->Mod_MethodIf <621> Passes

Figure 2: Decision tree for selecting between USP Reference and Modernized HPLC methods.

Critical Tips for Success (Expert Insights)

  • pH Sensitivity: The resolution between the N-Oxide and Quetiapine is highly sensitive to pH. Ensure the buffer is strictly pH 9.2 or higher . A drop to pH 8.5 can cause peak broadening and loss of resolution.

  • Column History: Do not use the same column for acidic methods. The high pH required here can strip the bonded phase if the column was previously exposed to harsh acidic conditions. Use a dedicated "High pH" stable C8 column (e.g., XBridge, Zorbax Extend).

  • Sample Diluent: Dissolve samples in the Mobile Phase A. Using pure acetonitrile as a diluent can cause "solvent effect" peak distortion for the early-eluting N-Oxide.

References

  • USP Monographs: Quetiapine Extended-Release Tablets. United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention. (Current Official Revision).

  • Agilent Technologies: Reduced Solvent Use and Analysis Time According to USP Methods. Application Note 5994-5568EN.

  • Waters Corporation: Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note 720006733.

  • National Institutes of Health (NIH): Identification and characterization of potential impurities of quetiapine fumarate.

Safety Operating Guide

Navigating the Safe Handling of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Approach to Safety

Based on the toxicological profile of the parent compound, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, we must anticipate that the N1-oxide derivative may present similar hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The parent compound is known to cause skin and eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion, but a critical component of your experimental design.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide. Adherence to these protocols will create a self-validating system of safety within your laboratory.

Hand Protection: The First Line of Defense

Recommendation: Wear chemical-impermeable gloves at all times. Nitrile gloves are a suitable initial choice.

Rationale: Direct skin contact is a primary route of exposure that can lead to irritation[2][3]. Gloves must be inspected for any signs of degradation or perforation before each use. It is crucial to employ proper glove removal techniques to avoid contaminating your skin. Always wash your hands thoroughly with soap and water after removing gloves[4][5].

Eye and Face Protection: Shielding Against Splashes and Aerosols

Recommendation: Wear tightly fitting safety goggles with side shields.[4] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.

Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious irritation[2][3]. Standard prescription glasses do not offer adequate protection. Contact lenses should not be worn when handling this substance, as they can trap chemicals against the eye[6].

Body Protection: A Barrier Against Contamination

Recommendation: A laboratory coat or chemical-resistant apron should be worn to protect street clothing and prevent skin exposure.

Rationale: Protective clothing provides a barrier against accidental spills and contamination[6][7]. Any clothing that becomes contaminated should be removed immediately and laundered separately before reuse[4][7].

Respiratory Protection: Safeguarding Against Inhalation

Recommendation: All handling of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][7]. If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Rationale: Inhalation of vapors, mists, or dusts can lead to respiratory tract irritation[1][3]. A chemical fume hood is the most effective engineering control for preventing respiratory exposure.

PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][4].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].

Spill Management and Waste Disposal

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response Workflow

Spill_Response Spill_Start Spill Occurs Evacuate Evacuate Immediate Area Spill_Start->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect and Place in a Labeled, Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Plan

All waste materials contaminated with 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[4].

Conclusion: A Culture of Safety

By integrating these safety protocols into your daily laboratory workflow, you foster a culture of safety and scientific excellence. The principles outlined in this guide, derived from the known properties of the parent compound, provide a robust framework for the safe handling of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine SDS, 13349-82-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Piperazine - Safety Data Sheet. (n.d.). Apollo Scientific.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer.
  • Piperazine - Material Safety Data Sheet. (n.t.). Santa Cruz Biotechnology.
  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine - Safety Data Sheet. (2023). Apollo Scientific.
  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine - SAFETY DATA SHEET. (2018). TCI AMERICA.
  • piperazine anhydrous - Safety Data Sheet. (n.d.). s d fine-chem limited.
  • 1-(2-Hydroxyethyl)piperazine - Safety Data Sheet. (n.d.). Apollo Scientific.
  • 1-Hydroxyethylethoxypiperazine - SAFETY DATA SHEET. (2025). Fisher Scientific.
  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. (n.d.). PubChem.
  • 1-(2-Hydroxyethyl)piperazine - Chemical Safety Data Sheet. (2025). ChemicalBook.
  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine - SAFETY DATA SHEET. (2024). Sigma-Aldrich.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.